(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the target compound under specific reaction conditions such as temperature, pressure, and pH.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the methylphenyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and applications in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
The compound might have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its interactions with biological targets could be explored for medicinal chemistry purposes.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which (Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-[3-[(4-chlorophenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
- (Z)-4-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
Uniqueness
The uniqueness of (Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid lies in its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15-2-4-16(5-3-15)24-22(29)18-14-17(23-20(26)8-9-21(27)28)6-7-19(18)25-10-12-30-13-11-25/h2-9,14H,10-13H2,1H3,(H,23,26)(H,24,29)(H,27,28)/b9-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUOTQORPIQYJS-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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